molecular formula C13H20N2O B14283601 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol CAS No. 127782-77-8

1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol

Cat. No.: B14283601
CAS No.: 127782-77-8
M. Wt: 220.31 g/mol
InChI Key: WYNKVXDCGLPPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol moiety linked to an imidazole ring via a prop-2-en-1-yl chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of acid or base catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and high efficiency, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclohexanol and imidazole moieties, which imparts distinct chemical and biological properties not found in simpler imidazole derivatives .

Properties

CAS No.

127782-77-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(1-methylimidazol-2-yl)prop-2-enyl]cyclohexan-1-ol

InChI

InChI=1S/C13H20N2O/c1-11(12-14-8-9-15(12)2)10-13(16)6-4-3-5-7-13/h8-9,16H,1,3-7,10H2,2H3

InChI Key

WYNKVXDCGLPPKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=C)CC2(CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.